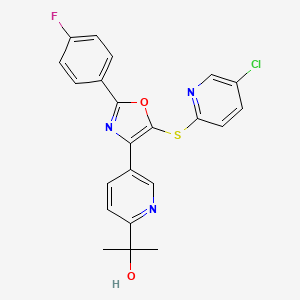

![molecular formula C27H28FN3O2 B609167 4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile CAS No. 1560968-49-1](/img/structure/B609167.png)

4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile

Übersicht

Beschreibung

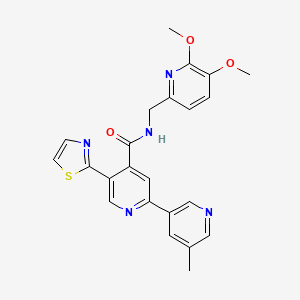

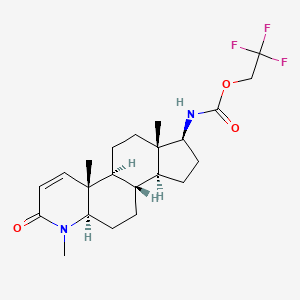

ML399 is an inhibitor of the menin--MLL interaction. It acts by demonstrating strong and selective effects in MLL leukemia cells and validating specific mechanism of action.

Wissenschaftliche Forschungsanwendungen

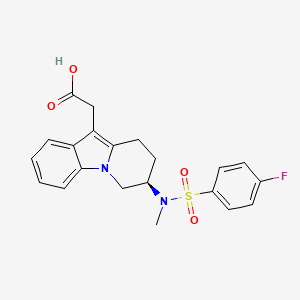

5-HT1A Receptor Agonists

- Novel derivatives of this compound class have shown selective and potent activity as 5-HT1A receptor agonists. These compounds have been investigated for their potential in treating depression, with some derivatives demonstrating enhanced and long-lasting activity in rats after oral administration (Vacher et al., 1999).

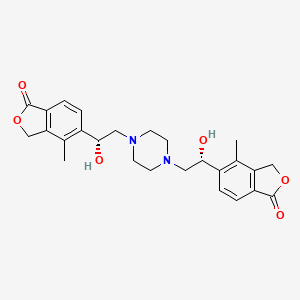

LSD1 Inhibitors in Cancer Treatment

- The compound has been studied in the context of its interaction with lysine-specific demethylase 1 (LSD1), a target in cancer treatment. The crystal structure of LSD1 in complex with this type of inhibitor has been determined, providing insights that could facilitate the design of more potent reversible LSD1 inhibitors (Niwa et al., 2018).

Antineoplastic Properties

- Research into the metabolism of Flumatinib, a related antineoplastic tyrosine kinase inhibitor, provides insights into the metabolic pathways of these compounds in humans. This is crucial for understanding their pharmacokinetics and potential applications in treating conditions like chronic myelogenous leukemia (Gong et al., 2010).

Antiallergy Activity

- Certain derivatives have shown potent antiallergy activity in models like the passive foot anaphylaxis assay. This suggests potential applications in developing new antiallergic medications (Walsh et al., 1989).

Antidepressant Potential

- Some derivatives have demonstrated marked antidepressant potential. This was assessed using the forced swimming test in rats, where these compounds showed promising results in inhibiting immobility, suggesting their potential use as antidepressants (Vacher et al., 1999).

Crystal Structure Analysis

- The crystal structure analysis of various derivatives provides valuable information about the molecular conformation, interaction, and potential binding modes of these compounds. Such insights are critical for the rational design of drugs targeting specific receptors or enzymes (Ullah et al., 2014).

Radiosynthesis and PET Evaluation

- Radiosynthesis of fluorine-18 labeled derivatives has been explored for imaging specific receptors like the AMPA receptor using positron emission tomography (PET), which is important in neurological studies (Yuan et al., 2016).

Eigenschaften

CAS-Nummer |

1560968-49-1 |

|---|---|

Molekularformel |

C27H28FN3O2 |

Molekulargewicht |

445.53 |

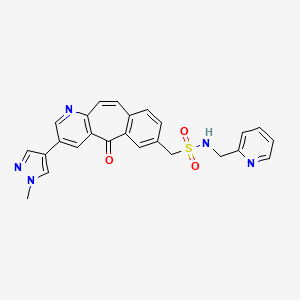

IUPAC-Name |

4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |

InChI |

InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |

InChI-Schlüssel |

YLADDJNCJBCBJE-HHHXNRCGSA-N |

SMILES |

C1CN(CCC1C(C2=CC(=CC=C2)F)(C3=CC=CC=N3)O)CCCOC4=CC=C(C=C4)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)